5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride
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Overview
Description
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- ®-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride
- (S)-(5-Azaspiro[2.4]heptan-6-yl)ethanol hydrochloride
- (S)-(5-Azaspiro[2.4]heptan-6-yl)methanamine hydrochloride
Uniqueness
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is unique due to its specific stereochemistry and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-3-7(1-2-7)5-8-6;/h6,8-9H,1-5H2;1H |
InChI Key |
YDQCMOHHMKDVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(NC2)CO.Cl |
Origin of Product |
United States |
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